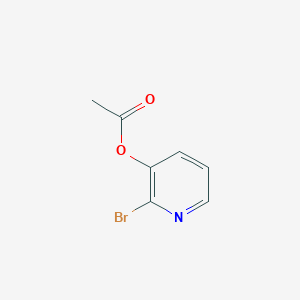

2-Bromopyridin-3-yl acetate

描述

Structure

3D Structure

属性

IUPAC Name |

(2-bromopyridin-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAUPWCLRRXCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromopyridin 3 Yl Acetate and Its Precursors

Approaches to the 2-Bromopyridine (B144113) Core

The construction of the 2-bromopyridine nucleus is a critical step, with various strategies developed to control the position of bromination on the electron-deficient pyridine (B92270) ring.

Direct electrophilic bromination of pyridine is challenging due to the deactivation of the ring by the electronegative nitrogen atom. Such reactions require harsh conditions and often result in poor regioselectivity.

Direct Gas-Phase Bromination: Reacting pyridine and bromine vapors at elevated temperatures (e.g., 500°C) can produce 2-bromopyridine, but it often yields a mixture of products, including 2,6-dibromopyridine, which necessitates difficult separation processes. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution. acs.org

Pyridine N-Oxide Route: A more controlled approach involves the initial formation of pyridine N-oxide. This modification activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Subsequent bromination using reagents like phosphorus oxybromide can yield a mixture of 2-bromo- and 4-bromopyridine. researchgate.net A method developed by Baran and colleagues allows for the C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. tcichemicals.com

Lithiation-Bromination: An alternative strategy for achieving 2-substitution is to reverse the electronic demand of the ring through metallation. Pyridine can be selectively lithiated at the 2-position using reagents like n-butyllithium, followed by quenching with an electrophilic bromine source such as hexabromoethane (B14528) to yield 2-bromopyridine. researchgate.net

| Method | Reagents and Conditions | Target Position | Selectivity and Yield |

| Direct Bromination | Pyridine, Br₂ (vapor phase) | 2- and 2,6- | Low selectivity; yields 48% 2-bromopyridine and 17% 2,6-dibromopyridine. |

| N-Oxide Route | Pyridine N-oxide, POBr₃ | 2- and 4- | Produces a mixture of isomers. researchgate.net |

| Lithiation | n-BuLi, DMAE; then C₂Br₆ | 2- | Good yields and high selectivity for the 2-position. researchgate.net |

Functional group interconversions provide the most reliable and high-yielding routes to 2-bromopyridine, circumventing the challenges of direct bromination.

From 2-Aminopyridine (B139424) (Sandmeyer-type Reaction): The most common and effective method for synthesizing 2-bromopyridine is the diazotization of 2-aminopyridine, followed by a Sandmeyer-type reaction. chemicalbook.com This process, often referred to as the Craig synthesis, involves treating 2-aminopyridine with hydrobromic acid and bromine to form an intermediate perbromide. google.com This intermediate is then diazotized with sodium nitrite (B80452) at low temperatures (typically below 0°C), and the resulting diazonium salt is decomposed to yield 2-bromopyridine. orgsyn.orggoogle.com This method is known for its high efficiency, with reported yields often exceeding 90%. google.com

Halogen Exchange: 2-Bromopyridine can also be prepared via a halogen exchange reaction starting from 2-chloropyridine (B119429). google.com This involves treating 2-chloropyridine with a bromide source to replace the chlorine atom.

The Craig method, starting from 2-aminopyridine, is a well-established and robust procedure. google.com

| Step | Reagents | Temperature (°C) | Key Details |

| 1. Perbromide Formation | 2-Aminopyridine, 48% Hydrobromic Acid, Bromine | 0°C or lower | 2-Aminopyridine is added to cooled HBr, followed by the dropwise addition of bromine. The mixture thickens as a yellow-orange perbromide forms. orgsyn.org |

| 2. Diazotization | Sodium Nitrite (aqueous solution) | 0°C or lower | The nitrite solution is added slowly to the perbromide suspension over several hours. orgsyn.org |

| 3. Liberation of Product | Sodium Hydroxide (B78521) (aqueous solution) | Below 20-25°C | A strong base is added to neutralize the acid and liberate the 2-bromopyridine product. orgsyn.org |

| 4. Isolation | Ether extraction, drying, and distillation | N/A | The product is extracted, dried over KOH, and purified by vacuum distillation, yielding the final product. orgsyn.org |

Esterification Strategies for the Acetate (B1210297) Moiety at the 3-Position

Once the 2-bromopyridine core is established, the next stage is the introduction of the acetate group. This typically requires a precursor with a hydroxyl group at the 3-position, namely 2-bromopyridin-3-ol. nih.govchemspider.com

The most straightforward method for synthesizing 2-Bromopyridin-3-yl acetate is the direct esterification of 2-bromopyridin-3-ol. This reaction follows standard esterification protocols where the hydroxyl group of the precursor reacts with an acetylating agent.

Common acetylating agents include:

Acetic Anhydride: Often used in the presence of a base catalyst such as pyridine or a tertiary amine (e.g., triethylamine), or with a catalytic amount of strong acid.

Acetyl Chloride: A more reactive agent, typically used with a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.

The reaction involves the nucleophilic attack of the hydroxyl oxygen of 2-bromopyridin-3-ol on the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the acetate ester.

| Acetylating Agent | Typical Base/Catalyst | Typical Solvent |

| Acetic Anhydride | Pyridine, Triethylamine, or cat. H₂SO₄ | Dichloromethane, THF, or neat |

| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, Diethyl ether |

Transesterification is an alternative method for forming the acetate ester. In this process, an existing ester is transformed into another by exchanging the alcohol or acid moiety. For the synthesis of this compound, this could involve:

Reacting 2-bromopyridin-3-ol with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of an acid, base, or enzyme catalyst.

Reacting a different ester of 2-bromopyridin-3-ol (e.g., a formate (B1220265) or benzoate (B1203000) ester) with an acetate source.

Enzymatic transesterification, often employing lipases, is a particularly mild and selective method. nih.gov Vinyl acetate is an effective acyl donor in these reactions because the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction equilibrium towards the product. nih.gov

| Acetate Source (Acyl Donor) | Catalyst | Reaction Type |

| Ethyl Acetate | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Chemical Transesterification |

| Vinyl Acetate | Lipase (e.g., Novozym 435) | Enzymatic Transesterification |

| Methyl Acetate | Acid or Base | Chemical Transesterification |

The formation of the ester C-O bond can also be conceived through a nucleophilic substitution reaction where the acetate ion acts as the nucleophile. This approach is less common for this specific transformation than direct acetylation but is mechanistically plausible under certain conditions.

This would require a precursor with a good leaving group at the 3-position of the 2-bromopyridine ring. The reaction would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. For an SNAr reaction to occur on a pyridine ring, strong electron-withdrawing groups are typically required to activate the ring toward nucleophilic attack. rsc.org In the case of a 2-bromo-3-X-pyridine (where X is a leaving group like Cl, NO₂, etc.), an acetate salt (e.g., sodium acetate or potassium acetate) could potentially displace the leaving group 'X'. The efficiency of such a reaction would be highly dependent on the nature of the leaving group and the reaction conditions.

Catalytic and Reagent-Controlled Synthesis of this compound

The synthesis of this compound and its precursors is significantly advanced by catalytic and reagent-controlled methodologies. These approaches offer enhanced efficiency, selectivity, and the ability to construct the pyridine core and introduce functional groups with high precision. Palladium and copper-based catalytic systems are particularly prominent in the synthesis of bromo-pyridines and their derivatives.

Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pyridine derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been successfully applied in the synthesis of analogues containing the 2-bromopyridin-3-yl moiety. For instance, a series of 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues were synthesized using palladium acetate as the catalyst, cesium carbonate as the base, and (±)-BINAP as the ligand in toluene (B28343) at 110°C under an argon atmosphere. This method afforded the target heteroaryl phthalimide (B116566) derivatives in moderate yields, ranging from 40% to 51%. researchgate.net

The versatility of palladium catalysis extends to C-H activation and arylation of pyridine rings. In one study, the intramolecular C-H arylation of 2-quinolinecarboxyamide bearing a C-Br bond was achieved using a palladium catalyst. The reaction, conducted in the presence of 10 mol % Pd(OAc)₂, resulted in the formation of a cyclized product. The yield was significantly improved from 42% to 94% with the addition of PPh₃ as a ligand. beilstein-journals.org This highlights the crucial role of ligands in modulating the reactivity and efficiency of palladium catalysts in pyridine functionalization.

Furthermore, palladium-catalyzed reactions have been employed in the synthesis of naturally occurring pyridine alkaloids, demonstrating the broad applicability of this methodology. researchgate.net The synthesis of highly substituted bipyridines and pyrazinopyridines has also been achieved through palladium-catalyzed cross-coupling of pyridylboronic acids with heteroaryl halides. acs.org

Below is a table summarizing the conditions for palladium-catalyzed reactions in the synthesis of pyridine derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | (±)-BINAP | Cs₂CO₃ | Toluene | 110 | 40-51 | researchgate.net |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 110 | 94 | beilstein-journals.org |

| Pd(dppb)Cl₂ | - | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | High | acs.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | - | - | Room Temp | Very Good | acs.org |

Copper-Catalyzed Reactions for C-N Bond Formation (Relevant for similar bromo-pyridines)

Copper-catalyzed reactions, particularly the Ullmann condensation and Chan-Evans-Lam (CEL) coupling, provide a cost-effective and efficient alternative to palladium-catalyzed methods for C-N bond formation. These reactions are highly relevant for the synthesis of precursors to this compound, especially those involving the introduction of nitrogen nucleophiles onto a bromo-pyridine scaffold.

A study on copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridines demonstrated excellent yields. rsc.org The research highlighted the selective amination at the C-5 position of 2-bromo-5-iodopyridine. The choice of copper salt was found to influence the reaction yield and time, with Cu(I) salts generally providing better results than Cu(II) salts. rsc.org For example, using 10 mol% CuI as the catalyst resulted in higher yields and shorter reaction times compared to other copper sources like CuBr₂, Cu₂O, CuO, and Cu(OAc)₂. researchgate.net

The scope of nucleophiles in these copper-catalyzed reactions is broad and includes amines, heterocycles, and amides. rsc.orgresearchgate.net The development of new ligands has further expanded the utility of copper-catalyzed C-N coupling reactions, enabling them to proceed under milder conditions, even in aqueous media. acs.org For instance, α-benzoin oxime has been identified as an effective ligand for promoting copper-catalyzed coupling of (hetero)aryl halides with a wide range of N-nucleophiles, including azoles, piperidine, and amino acids. nih.gov

The following table summarizes the effect of different copper catalysts on the coupling of 2-amino-5-iodopyridine (B21400) with morpholine.

| Entry | Copper Salt | Time (h) | Yield (%) |

| 1 | CuI | 10 | 87 |

| 2 | Cu₂O | 36 | 74 |

| 3 | CuO | 36 | 70 |

| 4 | CuBr₂ | 14 | 82 |

| 5 | Cu(OAc)₂ | 24 | 72 |

Reaction conditions: 10 mol% Cu salt, 3.0 equiv. of base, 10 mol% ligand in a sealed tube. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. ijpsjournal.commdpi.comnih.gov For the synthesis of this compound, several green chemistry approaches can be envisioned.

One key principle is the use of greener solvents. mdpi.com Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical CO₂. mdpi.comjddhs.com The development of catalytic systems that are effective in these solvents is an active area of research. acs.org

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comjddhs.com The application of microwave irradiation to palladium or copper-catalyzed reactions could lead to more efficient syntheses of this compound and its precursors.

Furthermore, the concept of atom economy, which emphasizes maximizing the incorporation of all materials from the starting materials into the final product, is central to green chemistry. jddhs.com One-pot and multicomponent reactions are excellent strategies for improving atom economy by reducing the number of synthetic steps and purification procedures. nih.gov

The following table outlines some green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or other green alternatives. mdpi.com |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. ijpsjournal.comjddhs.com |

| Atom Economy | Utilizing one-pot or multicomponent reactions to minimize waste. nih.govjddhs.com |

| Catalysis | Using catalytic amounts of reagents (e.g., palladium or copper) instead of stoichiometric amounts. |

| Renewable Feedstocks | Exploring the use of starting materials derived from renewable sources. jddhs.com |

Novel Synthetic Routes and Method Development for Analogues

The development of novel synthetic routes and methodologies is crucial for accessing a wider range of pyridine acetate derivatives and for improving the efficiency and sustainability of existing syntheses.

Exploration of Multicomponent Reactions for Pyridine Acetate Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are powerful tools in synthetic chemistry. bohrium.comresearchgate.net They offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. nih.gov

The synthesis of pyridine derivatives is well-suited for the application of MCRs. bohrium.comresearchgate.net For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate under microwave irradiation in ethanol has been used to synthesize novel pyridine derivatives in excellent yields (82-94%) and short reaction times (2-7 minutes). nih.govacs.org This approach could be adapted for the synthesis of pyridine acetate derivatives by using appropriate starting materials.

The development of new MCRs for pyridine synthesis is an ongoing area of research, with a focus on both metal-catalyzed and metal-free conditions. bohrium.com These reactions provide a platform for the rapid generation of libraries of pyridine derivatives for various applications.

The table below provides a comparison of microwave-assisted versus conventional methods for a four-component synthesis of pyridine derivatives.

| Method | Reaction Time | Yield (%) |

| Microwave Irradiation | 2-7 min | 82-94 |

| Conventional Reflux | 6-9 h | 71-88 |

Data from a study on the synthesis of novel pyridine derivatives. nih.govacs.org

Optimized Reaction Conditions and Scalability Studies

The optimization of reaction conditions is a critical step in the development of any synthetic route to ensure high yields, purity, and cost-effectiveness. For the synthesis of this compound and its analogues, this involves systematically varying parameters such as catalyst loading, ligand, base, solvent, temperature, and reaction time.

For palladium-catalyzed reactions, the choice of ligand can have a profound impact on the outcome of the reaction. beilstein-journals.org Similarly, in copper-catalyzed reactions, the nature of the copper source and the presence of a suitable ligand are key to achieving high efficiency. rsc.orgresearchgate.net The optimization process often involves screening a variety of conditions to identify the optimal set of parameters.

Scalability, the ability to perform a reaction on a larger scale without a significant drop in yield or purity, is a crucial consideration for the practical application of a synthetic method. Reactions that are successful on a laboratory scale may face challenges when scaled up. Therefore, scalability studies are necessary to identify and address any potential issues, such as heat transfer, mixing, and reagent addition. The development of robust and scalable synthetic routes is essential for the potential commercial production of this compound and its derivatives.

The following table highlights key parameters that are typically optimized in catalytic reactions for the synthesis of pyridine derivatives.

| Parameter | Importance |

| Catalyst Loading | Minimizing the amount of expensive and potentially toxic metal catalyst. |

| Ligand | Influences the reactivity, selectivity, and stability of the catalyst. beilstein-journals.org |

| Base | Affects the rate and efficiency of the reaction. |

| Solvent | Can influence solubility, reaction rate, and product distribution. |

| Temperature | Controls the reaction rate and can affect selectivity. |

| Reaction Time | Ensuring the reaction goes to completion without the formation of side products. |

Advanced Spectroscopic and Spectrometric Characterization of 2 Bromopyridin 3 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

The ¹H NMR spectrum of 2-Bromopyridin-3-yl acetate (B1210297) is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the methyl protons of the acetate group.

The three aromatic protons on the pyridine ring (H4, H5, and H6) will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the bromine atom at the C2 position and the acetate group at the C3 position will further influence their chemical shifts. Specifically:

H6 , being adjacent to the nitrogen atom, is expected to be the most deshielded and appear at the lowest field.

H4 and H5 will have chemical shifts influenced by both the bromine and acetate substituents.

The coupling between these adjacent protons will result in a characteristic splitting pattern. We would expect to see doublet of doublets for H4 and H6, and a triplet-like signal (a doublet of doublets with similar coupling constants) for H5. The expected coupling constants (J-values) would be in the typical range for ortho and meta coupling in a pyridine ring.

The methyl protons of the acetate group (-OCOCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, likely around δ 2.0-2.5 ppm. This is a characteristic chemical shift for acetate methyl protons.

Table 1: Predicted ¹H NMR Data for 2-Bromopyridin-3-yl Acetate (Note: These are estimated values and may vary in an experimental setting.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 7.2 - 7.5 | dd | J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2 |

| H5 | 7.0 - 7.3 | dd | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5 |

| H6 | 8.2 - 8.5 | dd | J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2 |

| -CH₃ | 2.1 - 2.4 | s | N/A |

The ¹³C NMR spectrum will provide information on the carbon framework of this compound. We expect to see seven distinct carbon signals.

The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the acetate group (C3) will also show a characteristic downfield shift.

The carbonyl carbon (C=O) of the acetate group is expected to have a chemical shift in the range of δ 165-175 ppm. The methyl carbon (-CH₃) of the acetate group will appear in the upfield region, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are estimated values and may vary in an experimental setting.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 145 |

| C3 | 145 - 150 |

| C4 | 120 - 125 |

| C5 | 125 - 130 |

| C6 | 150 - 155 |

| C=O | 168 - 172 |

| -CH₃ | 20 - 25 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, we would expect to see cross-peaks connecting H4 with H5, and H5 with H6, confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon in the pyridine ring (C4, C5, and C6) by correlating them to their attached protons (H4, H5, and H6). It would also show a correlation between the methyl protons and the methyl carbon of the acetate group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons of the acetate group to the carbonyl carbon (C=O) and to C3 of the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyridine ring and the acetate group.

Key expected absorption bands include:

A strong absorption band for the C=O stretching of the ester group, typically appearing in the region of 1735-1750 cm⁻¹.

C-O stretching vibrations of the ester group, which would likely appear as two bands in the 1250-1000 cm⁻¹ region.

C=C and C=N stretching vibrations of the pyridine ring, expected in the 1600-1400 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring protons would be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹.

The C-Br stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound (Note: These are estimated values and may vary in an experimental setting.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong |

| C-O (Ester) | Stretching | 1250 - 1000 | Strong |

| C=C, C=N (Pyridine) | Stretching | 1600 - 1400 | Medium-Strong |

| C-H (Aromatic) | Stretching | > 3000 | Medium-Weak |

| C-H (Methyl) | Stretching | < 3000 | Medium-Weak |

| C-Br | Stretching | < 800 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the pyridine ring. The C=C and C=N ring stretching modes would be prominent. The C-Br stretching vibration may also give a discernible Raman signal. The C=O stretching of the ester might be weaker in the Raman spectrum compared to the IR spectrum.

A comparative analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds by providing highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental formula of a molecule. For this compound, with a chemical formula of C7H6BrNO2, the expected exact mass can be calculated. The high resolving power of HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, enables the confident differentiation between compounds with very similar nominal masses.

| Parameter | Value |

| Molecular Formula | C7H6BrNO2 |

| Calculated Exact Mass | 214.9609 u |

| Instrumentation | Q-Orbitrap-MS, FT-ICR MS |

This table outlines the key parameters for HRMS analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. americanpharmaceuticalreview.comnih.govnih.gov In the context of this compound, ESI-MS would typically be used to generate protonated molecular ions [M+H]+. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. The resulting mass spectrum would show a prominent peak corresponding to the mass of the protonated molecule, confirming its molecular weight.

| Ionization Mode | Expected Ion | m/z |

| Positive | [M+H]+ | 215.9687 |

This table indicates the expected protonated molecule of this compound in ESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. unar.ac.idnih.govnih.gov It is highly effective for assessing the purity of a sample by separating the main compound from any volatile impurities. jocpr.com In a GC-MS analysis of this compound, the sample is first vaporized and separated on a chromatographic column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. The resulting chromatogram will show a major peak corresponding to this compound, with any smaller peaks indicating the presence of impurities.

| Technique | Purpose | Typical Column | Ionization |

| GC-MS | Purity Assessment & Impurity Identification | Capillary column (e.g., HP-5ms) | Electron Ionization (EI) |

This table summarizes the application of GC-MS for the analysis of this compound.

Chromatographic and Purity Assessment Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. They are essential for determining the purity of a substance and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. iosrjournals.orgekb.egresearchgate.netajphr.com For this compound, a reversed-phase HPLC method would typically be employed to assess its purity. This involves using a nonpolar stationary phase (like C18) and a polar mobile phase. The purity is determined by the relative area of the main peak in the chromatogram. By creating a calibration curve with standards of known concentration, HPLC can also be used for the precise quantification of the compound.

| Parameter | Typical Conditions |

| Stationary Phase | C18 column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis Detector (at a specific wavelength) |

| Purpose | Purity determination and quantification |

This table outlines typical parameters for the HPLC analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for qualitative analysis. sigmaaldrich.comresearchgate.netnih.gov It is frequently employed to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products. nih.govthieme.de For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to get a preliminary assessment of the product's purity. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the different components will separate based on their polarity. The spots can then be visualized, often under UV light.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel plate |

| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV lamp (254 nm) |

| Application | Reaction monitoring and preliminary purity check |

This table details the common setup for TLC analysis of this compound.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides empirical evidence for its stoichiometric formula. The analysis measures the percentage by weight of each element present in the sample, which can then be compared against the theoretical values calculated from the compound's proposed molecular formula.

For this compound, with the molecular formula C₇H₆BrNO₂, the theoretical elemental composition is derived from the atomic weights of its constituent elements: carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O). The calculated percentages provide a benchmark for assessing the purity and confirming the identity of a synthesized sample.

A comparison between the experimentally determined elemental percentages and the calculated theoretical values serves as a critical validation of the compound's structure and purity. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is generally accepted as confirmation of the proposed molecular structure.

Below is a data table summarizing the theoretical elemental composition of this compound. Detailed research findings from experimental analyses would be required to provide the "Found %" values for a direct comparison.

| Element | Symbol | Theoretical % |

| Carbon | C | 38.56 |

| Hydrogen | H | 2.77 |

| Bromine | Br | 36.65 |

| Nitrogen | N | 6.42 |

| Oxygen | O | 14.68 |

Reactivity and Reaction Mechanisms of 2 Bromopyridin 3 Yl Acetate

Reactions at the Bromine Position (C-2 of Pyridine (B92270) Ring)

The primary site of reactivity on 2-Bromopyridin-3-yl acetate (B1210297) is the carbon atom bonded to the bromine. The electron-withdrawing nature of the pyridine nitrogen and the adjacent acetate group activates this position for several types of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-halopyridines. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group.

In the context of SNAr reactions, the ability of a substituent to depart from the aromatic ring is crucial. Generally, good leaving groups are the conjugate bases of strong acids. For halogens, the leaving group ability increases down the group: I > Br > Cl > F. Therefore, bromine is a competent leaving group in SNAr reactions of 2-bromopyridines, making these compounds valuable substrates for the introduction of a wide range of nucleophiles. The rate of an SNAr reaction is often dependent on the stability of the intermediate formed upon nucleophilic attack.

The nitrogen atom in the pyridine ring plays a pivotal role in activating the molecule towards nucleophilic attack. Being more electronegative than carbon, the nitrogen atom withdraws electron density from the ring, particularly from the ortho (C-2 and C-6) and para (C-4) positions. This electron deficiency makes these positions more electrophilic and susceptible to attack by nucleophiles.

For 2-Bromopyridin-3-yl acetate, the bromine atom is at an activated ortho position. When a nucleophile attacks the C-2 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization to this intermediate. This stabilization lowers the activation energy for the reaction, thereby facilitating the substitution. The presence of the electron-withdrawing acetate group at the C-3 position is expected to further enhance the electrophilicity of the C-2 position, although specific quantitative studies on this effect for this compound are not extensively documented in readily available literature.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridines are common substrates for these transformations. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.

A specific example of a palladium-catalyzed C-C bond formation involving this compound is the Sonogashira coupling . In a documented synthesis, this compound was reacted with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst, specifically bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst. This reaction results in the formation of a C-C bond between the pyridine ring and the alkyne.

While specific examples for Suzuki, Heck, and Buchwald-Hartwig reactions directly on this compound are not prevalent in the surveyed literature, the general reactivity of 2-bromopyridines in these reactions is well-established. For instance, the Buchwald-Hartwig amination is a widely used method for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. Given the reactivity of the C-Br bond in 2-bromopyridines, it is highly probable that this compound would undergo this reaction with various amines to form the corresponding 2-aminopyridine (B139424) derivatives.

The Suzuki coupling , which couples an organoboron reagent with an organohalide, and the Heck reaction , which couples an organohalide with an alkene, are also expected to be viable reactions for this compound, based on the extensive literature on the use of 2-bromopyridines in these transformations. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity in these reactions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromopyridine (B144113) Derivatives

| Reaction Type | 2-Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield |

| Sonogashira | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | 2-(2-(Trimethylsilyl)ethynyl)pyridin-3-yl acetate | Not specified |

| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene (B28343) | N¹,N²-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% |

| Suzuki | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Aqueous isopropanol | 2-Phenylpyridine | High |

| Heck | Aryl Bromide | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium salts | K₂CO₃ | Water/DMF | trans-Stilbene derivatives | Good to excellent |

Note: The table includes a specific example for this compound and representative examples for other 2-bromopyridine derivatives to illustrate the general applicability of these reactions.

A wide variety of organometallic reagents can be employed in palladium-catalyzed cross-coupling reactions with this compound. The choice of the organometallic reagent dictates the type of coupling reaction and the nature of the newly formed bond.

Organoboron reagents (in Suzuki coupling): Aryl- and vinylboronic acids and their esters are commonly used to form biaryl and vinylpyridine structures. These reagents are generally stable, commercially available, and tolerate a wide range of functional groups.

Organotin reagents (in Stille coupling): While effective, the toxicity of organotin compounds has led to a decrease in their use.

Organozinc reagents (in Negishi coupling): Organozinc reagents are highly reactive and can be used to couple with less reactive aryl chlorides, but they are also sensitive to air and moisture.

Organomagnesium reagents (in Kumada coupling): Grignard reagents are powerful nucleophiles but their high reactivity can limit functional group tolerance.

Terminal Alkynes (in Sonogashira coupling): As demonstrated with this compound, terminal alkynes are coupled in the presence of a palladium and copper co-catalyst to form aryl alkynes.

The selection of the appropriate organometallic reagent and reaction conditions is crucial for the successful synthesis of the desired substituted pyridine derivatives from this compound.

Reactions at the Acetate Moiety (3-Position of Pyridine Ring)

The acetate group at the 3-position of the pyridine ring in this compound offers a key site for chemical transformations. The reactivity of this moiety is primarily centered around the ester functional group, which can undergo hydrolysis, transesterification, and reactions involving the electrophilic carbonyl carbon.

Hydrolysis and Transesterification of the Acetate Group

The ester linkage in this compound is susceptible to cleavage by both hydrolysis and transesterification reactions, which can be promoted by either acidic or basic catalysts.

Hydrolysis:

Under aqueous acidic or basic conditions, the acetate group can be hydrolyzed to yield 2-bromo-3-hydroxypyridine (B45599).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetate group is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid lead to the formation of 2-bromo-3-hydroxypyridine.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the 2-bromo-3-pyridyloxide leaving group is followed by an acid-base reaction between the leaving group and the formed acetic acid to yield 2-bromo-3-hydroxypyridine and an acetate salt upon workup. This process is typically irreversible.

Transesterification:

Transesterification involves the exchange of the acetyl group's alkoxy portion with another alcohol. This reaction is also commonly catalyzed by acids or bases. wikipedia.org

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The attacking nucleophile, in this case an alcohol, adds to the carbonyl carbon. After a series of proton transfer steps, the original ethoxy group is eliminated, and a new ester is formed along with ethanol (B145695). The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product.

Base-Catalyzed Transesterification: A strong base can deprotonate the incoming alcohol to form a more potent nucleophile, the alkoxide. This alkoxide then attacks the carbonyl carbon of the acetate group, leading to a tetrahedral intermediate. Elimination of the 2-bromo-3-pyridyloxide results in the formation of the new ester.

The general mechanisms for acid- and base-catalyzed transesterification are well-established for various esters. masterorganicchemistry.com

Reactions Involving the Carbonyl Group

The carbonyl carbon of the acetate group in this compound is electrophilic and can be attacked by a variety of strong nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reaction with Organometallic Reagents:

Strong carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the carbonyl group. The initial reaction would likely involve the formation of a ketone after the elimination of the ethoxy group. A second equivalent of the organometallic reagent can then add to the newly formed ketone to produce a tertiary alcohol upon acidic workup.

Reduction:

The ester functionality can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation, which would convert the acetate group into a primary alcohol, resulting in the formation of 2-(2-bromopyridin-3-yl)ethanol. Milder reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters.

Reactions at the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows it to participate in coordination with metal centers.

Coordination Chemistry with Metal Centers (Relevant for bromopyridines)

The pyridine nitrogen can act as a Lewis base and coordinate to a wide variety of metal ions, forming coordination complexes. The presence of the bromo and acetate substituents can influence the electronic properties of the pyridine ring and, consequently, its coordination ability. Electron-withdrawing groups on the pyridine ring generally decrease its basicity and may affect the stability of the resulting metal complexes.

The coordination of pyridine and its derivatives to metal centers is a fundamental aspect of coordination chemistry, leading to complexes with diverse geometries and applications in areas such as catalysis and materials science. jscimedcentral.com While specific studies on the coordination complexes of this compound are not extensively documented, it is expected to behave as a monodentate ligand through its pyridine nitrogen. The steric hindrance from the adjacent bromo and acetate groups might influence the approach of bulky metal centers. The formation of complexes with various transition metals such as palladium(II), nickel(II), and copper(I) is conceivable, analogous to other substituted pyridines. jscimedcentral.commdpi.com

Selectivity and Regioselectivity in Reactions

This compound possesses multiple reactive sites: the C-2 position (bearing the bromo group), the C-3 position (with the acetate group), the other carbon atoms of the pyridine ring, and the pyridine nitrogen. This multiplicity of reactive sites necessitates careful control of reaction conditions to achieve selective transformations.

Stereochemical Considerations in Product Formation

Detailed studies focusing specifically on the stereochemical outcomes of reactions involving this compound are not extensively documented in the reviewed scientific literature. The inherent structure of this compound, being an achiral molecule, means that reactions with achiral reagents will result in achiral or racemic products.

However, the introduction of chirality can occur under several circumstances:

Use of Chiral Reagents or Catalysts: In reactions such as asymmetric synthesis, the use of chiral catalysts or reagents can induce stereoselectivity, leading to the formation of enantiomerically or diastereomerically enriched products. For instance, in a hypothetical asymmetric cross-coupling reaction, a chiral ligand on the metal catalyst could influence the facial selectivity of the addition of a nucleophile to the pyridine ring, resulting in a preferred stereoisomer.

Reaction with Chiral Substrates: When this compound reacts with a chiral molecule, the resulting product will be a mixture of diastereomers. The inherent stereochemistry of the reaction partner can influence the transition state energies, potentially leading to a diastereoselective outcome where one diastereomer is formed in excess.

Formation of a Chiral Center: If a reaction introduces a new stereocenter, for example, through the addition of a substituent that makes a carbon atom chiral, the product will be a racemic mixture unless a chiral influence is present.

Kinetic and Mechanistic Studies of Transformations

The elucidation of reaction mechanisms and the study of reaction kinetics are fundamental to understanding and optimizing chemical transformations. For this compound, while specific kinetic data is not widely published, mechanistic insights can be inferred from studies on analogous 2-bromopyridine derivatives and related metal-catalyzed reactions.

Investigation of Reaction Pathways and Transition States

The investigation of reaction pathways for transformations of this compound would involve a combination of experimental and computational methods. While direct studies on this compound are limited, the reaction pathways of similar 2-bromopyridines in metal-catalyzed reactions have been explored.

For instance, in a ruthenium(II)-mediated domino reaction involving 2-bromopyridines, preliminary mechanistic studies suggest a pathway that includes several key steps. nih.gov It is plausible that this compound could undergo similar transformations. A proposed pathway could involve:

Initial Coordination: The reaction would likely begin with the coordination of the this compound to the metal center of the catalyst.

Oxidative Addition: This is a common step in many cross-coupling reactions, where the metal catalyst inserts into the carbon-bromine bond of the pyridine ring.

Intermediate Formation: Subsequent steps could involve ligand exchange, insertion reactions, or other transformations depending on the specific reaction partners.

Reductive Elimination: The final step would be the reductive elimination of the product from the metal center, regenerating the active catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating these pathways. Such studies can model the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction. This allows for the identification of the rate-determining step and the elucidation of the structural and electronic properties of the transition states. While specific transition state analyses for this compound are not available, studies on similar systems provide a framework for what might be expected.

Catalytic Cycle Elucidation for Metal-Mediated Reactions

Metal-mediated reactions, particularly those involving palladium and copper, are common for aryl halides like this compound. The elucidation of the catalytic cycles for these reactions is crucial for understanding catalyst behavior and improving reaction efficiency.

Palladium-Catalyzed Reactions:

A common catalyst system for cross-coupling reactions is 'Pd(OAc)2'/PPh3. rsc.org The catalytic cycle for a reaction involving this compound would likely follow the general mechanism for palladium-catalyzed cross-coupling reactions:

Formation of the Active Catalyst: The palladium(II) precatalyst is reduced in situ to a palladium(0) species, which is the active catalyst.

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate.

Transmetalation (for coupling with organometallic reagents) or other steps: In a Suzuki coupling, for example, a boronic acid would undergo transmetalation with the Pd(II) intermediate.

Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The following table outlines a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction of this compound.

| Step | Description | Intermediate Species (Hypothetical) |

| 1 | Activation of Precatalyst | Pd(0)L_n |

| 2 | Oxidative Addition | (3-acetoxypyridin-2-yl)Pd(II)(Br)L_n |

| 3 | Transmetalation/Insertion | (3-acetoxypyridin-2-yl)Pd(II)(R)L_n |

| 4 | Reductive Elimination | Pd(0)L_n + Product |

Copper-Catalyzed Reactions:

Copper-catalyzed reactions also play a significant role in the functionalization of aryl halides. For instance, in a copper-catalyzed fluorination of 2-pyridyl aryl bromides, a Cu(I)/Cu(III) catalytic cycle has been implicated. rsc.org A similar cycle could be proposed for reactions of this compound.

The presence of the pyridyl group is often essential to stabilize the Cu(I) species and facilitate the oxidative addition of the aryl bromide. rsc.org The catalytic cycle might proceed as follows:

Formation of the Active Cu(I) Catalyst: A copper(II) precatalyst can be reduced in situ, or a Cu(I) salt can be used directly.

Oxidative Addition: The Cu(I) catalyst reacts with this compound in an oxidative addition step to form a Cu(III) intermediate.

Ligand Exchange/Reaction: The Cu(III) intermediate can then react with another reagent.

Reductive Elimination: The final product is formed through reductive elimination from the Cu(III) center, regenerating the active Cu(I) catalyst.

A simplified representation of a potential copper-catalyzed cycle is presented below.

| Step | Description | Intermediate Species (Hypothetical) |

| 1 | Active Catalyst | Cu(I)L_n |

| 2 | Oxidative Addition | (3-acetoxypyridin-2-yl)Cu(III)(Br)L_n |

| 3 | Ligand Exchange | (3-acetoxypyridin-2-yl)Cu(III)(Nu)L_n |

| 4 | Reductive Elimination | Cu(I)L_n + Product |

It is important to note that these are generalized catalytic cycles based on related systems. Detailed kinetic and mechanistic studies specifically on this compound are required to confirm the precise nature of the intermediates and the operative catalytic pathways.

Computational and Theoretical Investigations of 2 Bromopyridin 3 Yl Acetate

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2-bromopyridin-3-yl acetate (B1210297), DFT calculations offer a detailed picture of its fundamental chemical properties.

Electronic Structure Analysis and Molecular Orbitals (FMO analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide valuable information about the molecule's reactivity and electronic properties.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2700 |

| LUMO Energy | -2.1769 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0931 |

Table 1: Frontier Molecular Orbital Energies for a Structurally Similar Compound (Ethyl 5-amino-2-bromoisonicotinate) calculated at the B3LYP/6-311+G(d,p) level of theory.

Conformational Analysis and Energy Minima

The three-dimensional structure of 2-bromopyridin-3-yl acetate is not rigid. Rotation around the single bonds, particularly the C-O bond of the acetate group, allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms, known as energy minima.

Computational studies on related pyridine (B92270) derivatives suggest that the orientation of the acetate group relative to the pyridine ring is a key determinant of conformational stability. For this compound, it is expected that the most stable conformer would have the carbonyl group of the acetate pointing away from the bulky bromine atom to minimize steric hindrance. Furthermore, the planarity of the pyridine ring would be largely maintained, with the acetate group potentially being slightly out of plane. The relative energies of different conformers can be calculated to determine their population at a given temperature.

| Conformer | Dihedral Angle (Br-C2-C3-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar (extended) | ~180° | 0.00 (hypothetical) |

| Syn-periplanar (eclipsed) | ~0° | Higher (hypothetical) |

Table 2: Hypothetical Conformational Analysis of this compound. The relative energies are illustrative and would require specific calculations.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. These predictions are valuable for confirming experimental results and for understanding the relationship between molecular structure and spectral features.

For this compound, DFT calculations can be used to predict the chemical shifts of the hydrogen and carbon atoms in the NMR spectra. These calculations would take into account the electronic environment of each nucleus. Similarly, the vibrational frequencies in the IR spectrum can be computed, corresponding to the various bond stretching and bending modes within the molecule. Comparing these predicted spectra with experimental data helps to validate the computational model and provides a more detailed interpretation of the observed spectra. For instance, calculated vibrational frequencies for 3-bromopyridine (B30812) in different solvent media show good agreement with experimental data, suggesting that similar accuracy can be expected for this compound. researchgate.net

| Proton | Predicted ¹H Chemical Shift (ppm) |

|---|---|

| H4 | (Value) |

| H5 | (Value) |

| H6 | (Value) |

| CH₃ | (Value) |

Table 3: Predicted ¹H NMR Chemical Shifts for this compound. Specific values would be obtained from DFT calculations.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) |

|---|---|

| C=O stretch (acetate) | (Value) |

| C-O stretch (acetate) | (Value) |

| Pyridine ring stretch | (Value) |

| C-Br stretch | (Value) |

Table 4: Predicted IR Frequencies for this compound. Specific values would be obtained from DFT calculations.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate the energy barriers associated with different reaction mechanisms.

Transition State Localization and Energy Barrier Calculations

For reactions involving this compound, such as nucleophilic substitution or hydrolysis of the ester, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For example, in a nucleophilic attack on the carbonyl carbon of the acetate group, the transition state would involve the formation of a tetrahedral intermediate. DFT calculations can determine the geometry and energy of this transition state, providing a quantitative measure of the reaction's feasibility. Studies on the nucleophilic substitution of pyridine at an unsaturated carbon center have shown that the energy barriers can be accurately calculated using DFT. rsc.org

| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Ester Hydrolysis | (Value) | (Value) | (Value) |

| Nucleophilic Aromatic Substitution | (Value) | (Value) | (Value) |

Table 5: Hypothetical Energy Barrier Calculations for Reactions of this compound. Specific values require detailed computational modeling.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions of this compound, the polarity of the solvent would be expected to influence the stability of charged intermediates and transition states. For instance, a polar solvent would likely stabilize a charged transition state in a nucleophilic substitution reaction, thereby lowering the energy barrier and accelerating the reaction. DFT studies on 3-halopyridines have demonstrated that solvent effects can significantly alter the thermochemical properties and vibrational frequencies of the molecule. researchgate.net By performing calculations in different solvent environments, it is possible to predict how the reaction pathway might change and to select an appropriate solvent to optimize the reaction outcome.

| Solvent | Dielectric Constant | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Vacuum | 1 | (Value) |

| Toluene (B28343) | 2.4 | (Value) |

| Ethanol (B145695) | 25 | (Value) |

| Water | 80 | (Value) |

Table 6: Predicted Solvent Effects on the Energy Barrier of a Hypothetical Reaction of this compound.

Catalyst Design and Optimization through Computational Studies

Computational methods, particularly Density Functional Theory (DFT), are instrumental in the rational design of catalysts. For reactions involving pyridine derivatives, these studies can predict reaction mechanisms, transition states, and the electronic effects of substituents on catalytic activity.

In the context of catalyst design involving pyridine-based ligands, computational studies have been used to tune the electronic properties of metal centers. For instance, modifying the substituents on the pyridine ring can alter the ligand's donor strength, which in turn affects the catalytic cycle of a metal complex. DFT calculations can quantify these electronic effects, often correlating them with parameters like Hammett parameters, to predict catalyst performance. Studies on iron-pyridinophane complexes have shown that electron-withdrawing groups on the pyridine ring can enhance the catalytic activity in C-C coupling reactions by modifying the redox potential of the iron center. nih.gov

For a molecule like this compound, computational studies could be employed to design catalysts for its synthesis or its use as a precursor in further reactions. For example, in Suzuki-Miyaura coupling reactions, DFT modeling can elucidate the role of different palladium-based catalysts and ligands, explaining reaction outcomes like hydrodebromination. mdpi.com Such studies can model the reaction pathways and energy barriers for different catalytic systems, guiding the selection of the most efficient catalyst. mdpi.com Similarly, for the development of new chiral pyridine-derived ligands, computational investigations can support the design concept by providing insights into the stereoselectivity of the catalyzed reactions. acs.org

Table 1: Illustrative DFT-Calculated Parameters for Catalyst Design with Substituted Pyridine Ligands

| Catalyst System | Ligand Substituent | Calculated Property | Value | Implication for Catalysis |

| Fe(pyridinophane) | 4-NO₂ | Redox Potential (ΔE₁/₂) | 152 mV | Enhanced reactivity |

| Pd(II)-NHC | Pyridine | HOMO-LUMO gap | 3.5 eV | Catalytic activity in C-H activation |

| Ir(chiral bipyridine) | CPU-containing | Enantiomeric excess (calc.) | >95% | High stereoselectivity |

Note: This table is illustrative and based on data from studies on various pyridine derivatives, not specifically this compound.

Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, hydrogen bonding, pi-stacking, and halogen bonding would be of significant interest.

The nitrogen atom in the pyridine ring of this compound is a potential hydrogen bond acceptor. Theoretical studies on hydrogen bonding in pyridine have shown that the formation of an N-type hydrogen bond can lead to a blueshift in the frequency of certain ring stretching modes. nih.govaip.org This is attributed to a combination of electrostatic interactions and charge transfer from the nitrogen lone pair to the hydrogen bond donor. nih.gov Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify this charge transfer and its effects on the electronic structure of the pyridine ring. aip.org The acetate group's carbonyl oxygen also presents a potential hydrogen bond acceptor site.

The aromatic pyridine ring can participate in pi-stacking interactions with other aromatic systems. Computational studies have investigated the interplay between pi-stacking and other non-covalent interactions. nih.gov The presence of both a bromine atom and an acetate group will influence the electrostatic potential of the ring, thereby affecting the strength and geometry of these interactions.

Furthermore, the bromine atom on the pyridine ring can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophile. nih.gov Computational studies, often employing methods like MP2 and DFT, can be used to investigate the strength and nature of these interactions. nih.gov In systems where both halogen bonding and pi-stacking can occur, computational analysis has revealed cooperative or competitive effects between these interactions. researchgate.net For instance, the formation of a pi-stacking interaction can sometimes enhance the strength of a concurrent halogen bond, and vice-versa. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a valuable tool in these studies for characterizing the bond critical points associated with these weak interactions. nih.gov

Table 2: Illustrative Calculated Interaction Energies for Non-Covalent Interactions in Related Systems

| Interacting Molecules | Type of Interaction | Computational Method | Calculated Interaction Energy (kcal/mol) |

| Pyridine-Water | Hydrogen Bond | DFT/B3LYP | -5.2 |

| Benzene-Benzene | Pi-Stacking | MP2 | -2.4 |

| Iodobenzene-Pyrazine | Halogen Bond | M06-2X | -3.8 |

| Iodobenzene-Pyrazine | Pi-Stacking | M06-2X | -4.5 |

Note: This table presents illustrative data from computational studies on model systems to demonstrate the typical energy ranges of these interactions.

Cheminformatics and QSAR Studies on Derivatives

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the biological activity or reactivity of a series of related compounds. While no specific QSAR studies on this compound were found, the principles can be applied to its derivatives.

The reactivity of this compound and its derivatives can be rationalized and predicted using computational descriptors. DFT calculations can provide a range of electronic and structural properties that can be correlated with reactivity. For example, the HOMO-LUMO energy gap is often used as an indicator of chemical reactivity. researchgate.net Substituents on the pyridine ring can significantly alter this gap, with electron-donating groups generally causing a reduction. researchgate.net

A review of pyridine derivatives with antiproliferative activity found that the presence and position of certain functional groups, such as -OH and -NH₂, enhanced activity, while bulky groups or halogens sometimes led to lower activity. mdpi.com Such analyses often use calculated molecular descriptors and electrostatic potential maps to build relationships between structure and activity. mdpi.com

In the context of designing inhibitors for specific biological targets, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed for a series of pyridine derivatives. nih.gov These models provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bonding fields influence the biological activity, thereby guiding the design of more potent compounds. nih.gov For a series of derivatives of this compound, one could envision a QSAR study where the bromine and acetate groups are kept constant while other positions on the pyridine ring are varied. The resulting data could then be used to build a predictive model for a specific biological activity.

Applications of 2 Bromopyridin 3 Yl Acetate in Organic Synthesis and Materials Science

As a Building Block for Complex Heterocyclic Systems

The reactivity of the bromine and acetate (B1210297) functionalities on the pyridine (B92270) ring of 2-Bromopyridin-3-yl acetate makes it an attractive starting material for the construction of intricate heterocyclic frameworks. These frameworks are often the core of molecules with significant biological or material properties.

Synthesis of Fused Pyridine Derivatives

This compound is a key precursor in the synthesis of various fused pyridine derivatives, such as pyridopyrimidines. These bicyclic systems are of considerable interest due to their presence in a wide range of biologically active compounds, including kinase inhibitors. mdpi.comresearchgate.netnih.govnih.gov The synthesis of these fused systems often involves palladium-catalyzed cross-coupling reactions, where the bromo-substituent on the pyridine ring provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation. beilstein-journals.org For instance, intramolecular C–H arylation, catalyzed by a palladium complex, can be employed to construct fused heterocyclic compounds from pyridine derivatives. beilstein-journals.org The choice of phosphine ligands in these palladium-catalyzed reactions is crucial for achieving high yields of the desired cyclized products. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| 2-Bromopyridine (B144113) derivative | Amide with C-Br bond | Pd(OAc)2, PPh3 | Fused Heterocycle | beilstein-journals.org |

| 2,4,6-Triaminopyrimidine | Nitromalonaldehyde sodium salt | Raney Ni, Aldehyde | Pyrido[2,3-d]pyrimidine | nih.gov |

| 2,5-dimethoxybenzaldehyde | Ethyl acetoacetate, 2,4,6-triaminopyrimidine | Piperidine, Acetic acid, Pd/C | Pyrido[2,3-d]pyrimidine | nih.gov |

Incorporation into Biologically Active Scaffolds

The pyridine moiety is a common feature in many biologically active compounds, and this compound provides a convenient entry point for incorporating this scaffold into larger, more complex molecules. nih.gov Its derivatives have been explored for their potential as antibacterial agents and kinase inhibitors, which are crucial in the development of new therapeutics. nih.govnih.gov For example, pyridin-3-yl pyrimidine derivatives have been synthesized and evaluated for their potent Bcr-Abl inhibitory activity, a key target in cancer therapy. nih.gov The synthesis of these scaffolds often relies on the reactivity of the bromo- and amino- groups on the pyridine ring to build the desired molecular architecture. nih.gov

| Scaffold Type | Biological Target/Activity | Synthetic Strategy | Reference |

| Pyridin-3-yl-2-oxazolidinones | Antibacterial | Multi-step synthesis involving functional group transformations | nih.gov |

| Pyridin-3-yl pyrimidines | Bcr-Abl inhibitor (Anticancer) | Multi-step synthesis | nih.gov |

| N3-substituted-2,3-diaminopyridines | Potential therapeutics | Pd-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines | nih.gov |

Precursor for Functional Materials

Beyond its applications in medicinal chemistry, this compound also serves as a precursor for the synthesis of functional materials with specific optical and electronic properties.

Liquid Crystal Chromophores

While direct synthesis of liquid crystal chromophores from this compound is not explicitly detailed in the provided search results, the synthesis of liquid crystals based on pyridine derivatives is a well-established field. The polar nature and geometric shape of the pyridine ring can significantly influence the mesomorphic properties of a molecule. The general approach involves the incorporation of a pyridine ring into a calamitic (rod-like) molecular structure, often with flexible alkoxy chains at one or both ends. The synthesis of such molecules typically involves the formation of ester and imine linkages to build the final liquid crystalline compound.

Ligands for Transition Metal Catalysts and Luminescent Complexes

The nitrogen atom in the pyridine ring of this compound and its derivatives can act as a ligand, coordinating to transition metals to form catalysts and luminescent complexes. nih.govnih.govunimelb.edu.aucityu.edu.hkresearchgate.net The synthesis of bipyridine ligands, which are particularly important in coordination chemistry, can be achieved through various cross-coupling reactions of halopyridines. mdpi.comnih.govacs.orgnih.gov These ligands can then be used to create complexes with metals like palladium, ruthenium, and iridium, which exhibit interesting photophysical properties and catalytic activities. nih.govunimelb.edu.auresearchgate.net The functionalization of the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes. nih.gov

| Ligand/Complex Type | Metal | Application | Synthetic Approach | Reference |

| Bipyridine Ligands | - | Precursors for metal complexes | Cross-coupling of halopyridines | mdpi.comnih.govacs.orgnih.gov |

| Palladium(II) Complexes | Pd | Luminescence | Coordination of tridentate C^N^N ligands | researchgate.net |

| Ruthenium(II) & Iridium(III) Complexes | Ru, Ir | Luminescent probes, Bioimaging | Coordination of functionalized ligands | nih.govunimelb.edu.au |

Derivatization Reagent Development

Although the direct application of this compound as a derivatization reagent is not explicitly mentioned in the provided search results, the development of derivatization reagents is a significant area of analytical chemistry. researchgate.net Such reagents are designed to react with specific functional groups in target molecules to enhance their detectability and separation in techniques like HPLC. The reactivity of the bromo- and acetate groups in this compound could potentially be exploited for this purpose, for example, by reacting with analytes containing nucleophilic groups. The development of new derivatization reagents often involves the synthesis of molecules with specific reactive moieties and chromophoric or fluorophoric groups. researchgate.net

Advanced Synthetic Methodologies Utilizing this compound

The reactivity of the 2-bromopyridine core allows for its participation in a variety of advanced synthetic transformations, including powerful one-pot sequences that rapidly build molecular complexity.

Domino and cascade reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. chim.itresearchgate.net These processes are highly efficient, atom-economical, and can significantly shorten synthetic routes to complex molecules. chim.it The 2-bromopyridine moiety is an excellent substrate for initiating such reaction sequences, typically through metal-catalyzed cross-coupling reactions.

A variety of domino reactions have been developed starting from 2-bromopyridine derivatives. For instance, a novel methodology for synthesizing heteroarylated 2-pyridones from 2-bromopyridines has been achieved using a Ruthenium(II)-catalytic system. nih.gov This domino process involves a sequence of oxygen incorporation, a Buchwald–Hartwig-type C-N bond formation, and C-H bond activation, all in a single pot. nih.gov Another example is the copper-catalyzed domino reaction between 2-bromopyridine derivatives and substituted isatins to produce 11H-pyrido[2,1-b]quinazolin-11-ones. acs.orgresearchgate.net This transformation remarkably involves the cleavage of C-N and C-C bonds and the formation of two new C-N bonds in one operation. acs.orgresearchgate.net

In the context of this compound, the 2-bromo substituent serves as a versatile handle for initiating these cascades, particularly in palladium-catalyzed reactions where the C-Br bond readily undergoes oxidative addition. The 3-acetate group would act as a directing group and could influence the regioselectivity of subsequent transformations. Its electron-withdrawing nature might also modulate the reactivity of the pyridine ring. Depending on the reaction conditions, the acetate group could remain intact, be hydrolyzed, or potentially participate in the cascade sequence.

Table 2: Representative Domino Reaction Involving a 2-Bromopyridine Derivative This table describes a known reaction for a related 2-bromopyridine compound to illustrate the potential reactivity of this compound.

| Reactants | Catalyst System | Reaction Type | Product Class | Reference |

| 2-Bromopyridine, Isatin | Cu(OAc)₂·H₂O, NaHCO₃ | Domino Reaction | 11H-pyrido[2,1-b]quinazolin-11-one | acs.org |

| 2-Bromopyridines | [RuCl₂(p-cymene)]₂, KOPiv, Na₂CO₃ | Domino C–O/C–N/C–C Bond Formation | Heteroarylated 2-Pyridones | nih.gov |

Flow chemistry, or continuous flow synthesis, is an emerging technology that involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. uc.ptacs.org This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), improved safety for hazardous reactions, and straightforward scalability. acs.orgmdpi.com